molecular formula C20H21NO3 B13975882 3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid CAS No. 494799-77-8

3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B13975882
CAS No.: 494799-77-8
M. Wt: 323.4 g/mol
InChI Key: SOOVFVIRAAYMHK-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-cyclohexyl-2-furan-3-yl-1-methyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives, such as:

Properties

CAS No.

494799-77-8

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-cyclohexyl-2-(furan-3-yl)-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C20H21NO3/c1-21-17-11-14(20(22)23)7-8-16(17)18(13-5-3-2-4-6-13)19(21)15-9-10-24-12-15/h7-13H,2-6H2,1H3,(H,22,23)

InChI Key

SOOVFVIRAAYMHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=C1C3=COC=C3)C4CCCCC4

Origin of Product

United States

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